2-(Difluoromethyl)oxolane-2-carboxylic acid
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Overview
Description
2-(Difluoromethyl)oxolane-2-carboxylic acid is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol This compound is characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group
Preparation Methods
One common synthetic route involves the difluoromethylation of oxolane derivatives using difluorocarbene reagents . The reaction conditions often require the use of metal catalysts and specific reaction temperatures to achieve high yields and selectivity.
Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are some of the strategies being explored to enhance the efficiency of industrial production.
Chemical Reactions Analysis
2-(Difluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)oxolane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)oxolane-2-carboxylic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the oxolane ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
2-(Difluoromethyl)oxolane-2-carboxylic acid can be compared with other similar compounds, such as:
2-(Trifluoromethyl)oxolane-2-carboxylic acid: Similar structure but with a trifluoromethyl group, which can lead to different reactivity and properties.
2-(Fluoromethyl)oxolane-2-carboxylic acid: Contains a fluoromethyl group, resulting in distinct chemical behavior and applications.
2-(Methyl)oxolane-2-carboxylic acid: Lacks fluorine atoms, leading to significantly different properties and uses.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts unique electronic and steric effects, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(difluoromethyl)oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-4(8)6(5(9)10)2-1-3-11-6/h4H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVIQYJMIHJNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-69-5 |
Source
|
Record name | 2-(difluoromethyl)oxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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